7-carbamoyl-4-oxo-1H-quinoline-3-carboxylic acid
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Overview
Description
7-Carbamoyl-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. . The compound’s structure features a quinoline core with a carbamoyl group at the 7th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 3rd position.
Preparation Methods
The synthesis of 7-carbamoyl-4-hydroxyquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide forms an azido complex intermediate . This intermediate undergoes further reactions to yield the desired quinoline derivative. Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
7-Carbamoyl-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions with appropriate reagents.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include aqueous ethanol as a solvent, copper salts, and proline as a ligand and proton source . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Carbamoyl-4-hydroxyquinoline-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-carbamoyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of 2-oxoglutarate (2OG) and iron-dependent oxygenases, which are involved in various biological processes . The compound’s ability to bind to these enzymes and inhibit their activity makes it a valuable tool for studying epigenetic processes and developing new therapeutic agents.
Comparison with Similar Compounds
7-Carbamoyl-4-hydroxyquinoline-3-carboxylic acid can be compared with other similar quinoline derivatives, such as:
4-Hydroxyquinoline-3-carboxylic acid: Lacks the carbamoyl group at the 7th position but shares similar chemical properties.
8-Hydroxyquinoline: Features a hydroxyl group at the 8th position and is known for its broad-ranging biological activities.
Quinoline-4-carboxylic acid: Another quinoline derivative with a carboxylic acid group at the 4th position.
The uniqueness of 7-carbamoyl-4-hydroxyquinoline-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63463-24-1 |
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Molecular Formula |
C11H8N2O4 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
7-carbamoyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8N2O4/c12-10(15)5-1-2-6-8(3-5)13-4-7(9(6)14)11(16)17/h1-4H,(H2,12,15)(H,13,14)(H,16,17) |
InChI Key |
QKDFNNISCQNAOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)NC=C(C2=O)C(=O)O |
Origin of Product |
United States |
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